2-Ethoxy-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-21-15-6-4-3-5-13(15)16(19)17-9-7-14(18)12-8-10-20-11-12/h3-6,8,10-11,14,18H,2,7,9H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDQJRNJGNHWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC(C2=COC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitroaldol (Henry) Reaction Pathway
The nitroaldol reaction between furan-3-carbaldehyde and nitroethane forms β-nitro alcohol intermediates, which are subsequently reduced to the target amine (Figure 1).
Step 1: Nitroalkene Formation
Furan-3-carbaldehyde reacts with nitroethane in the presence of a base (e.g., K₂CO₃) to yield 3-(furan-3-yl)-2-nitroprop-1-en-1-ol . This step proceeds via deprotonation and nucleophilic addition.
Step 2: Catalytic Hydrogenation
Hydrogenation of the nitroalkene using Raney nickel or palladium on carbon (Pd/C) under H₂ (1–3 atm) reduces the nitro group to an amine, yielding 3-(furan-3-yl)-3-hydroxypropylamine . Typical conditions include methanol or ethanol as solvents at 25–60°C.
Optimization Notes :
Reductive Amination Approach
An alternative route involves reductive amination of 3-(furan-3-yl)-3-hydroxypropanal with ammonium acetate or benzylamine (Figure 2).
Step 1: Aldehyde Synthesis
Oxidation of 3-(furan-3-yl)propane-1,3-diol using pyridinium chlorochromate (PCC) in dichloromethane yields the aldehyde intermediate.
Step 2: Reductive Amination
The aldehyde reacts with ammonium acetate in the presence of NaBH₃CN or H₂/Pd-C to furnish the amine. This method avoids nitro intermediates but requires careful pH control (pH 4–6).
Synthesis of 2-Ethoxybenzoic Acid Derivatives
Ethoxylation of Salicylic Acid
Salicylic acid undergoes O-ethylation using ethyl bromide or diethyl sulfate in alkaline conditions (K₂CO₃/DMF) to yield 2-ethoxybenzoic acid (Figure 3).
Reaction Conditions :
Acid Chloride Preparation
The carboxylic acid is activated via treatment with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) to form 2-ethoxybenzoyl chloride (Figure 4).
Key Considerations :
- Excess SOCl₂ (1.5–2.0 equiv) ensures complete conversion.
- Reaction progress monitored by TLC (Rf = 0.7 in hexane/ethyl acetate 3:1).
Amide Coupling Strategies
Schotten-Baumann Reaction
The amine reacts with 2-ethoxybenzoyl chloride in a biphasic system (NaOH/H₂O and DCM) to form the amide (Figure 5).
Procedure :
Carbodiimide-Mediated Coupling
Use of EDCl/HOBt or DCC enhances coupling efficiency for sterically hindered amines (Table 1).
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 85 |
| DCC/DMAP | THF | 0–25 | 78 |
Procedure :
- Activate 2-ethoxybenzoic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF.
- Add amine (1.1 equiv) and stir for 12 hours.
- Purify by column chromatography (SiO₂, hexane/ethyl acetate).
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol/water (3:1) to afford white crystals.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 6.95–7.45 (m, 5H, ArH + furan), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.65 (m, 1H, CHOH), 2.85 (t, J = 6.8 Hz, 2H, CH₂NH).
- IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).
Challenges and Optimization
Side Reactions
Solvent Selection
Polar aprotic solvents (DMF, THF) improve amine solubility, while dichloromethane minimizes side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various alkoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzamide core with an ethoxy group and a furan ring, which contributes to its unique chemical reactivity and biological interactions. The presence of the furan moiety is particularly significant as it enhances the compound's reactivity and potential binding affinity to biological targets.
Chemistry
- Building Block for Synthesis : 2-Ethoxy-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its structure allows for various functionalizations, making it suitable for synthesizing derivatives with tailored properties.
Biology
- Biological Activity : The compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives exhibit activity against various microbial strains.
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
Medicine
- Therapeutic Applications : this compound has been explored as a potential drug candidate for treating metabolic disorders such as type 2 diabetes mellitus. It has shown promise in enhancing insulin signaling by inhibiting protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways .
Case Study 1: Insulin Sensitization
A study evaluated the effects of this compound on glucose uptake in insulin-resistant cells. The compound demonstrated significant enhancement of insulin-stimulated glucose uptake without cytotoxic effects, indicating its potential as a therapeutic agent for type 2 diabetes .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of various derivatives of this compound against pathogenic bacteria. Results indicated that specific structural modifications could enhance activity, suggesting avenues for developing new antimicrobial agents.
Table 1: Summary of Biological Activities
Table 2: Synthesis Routes and Yields
| Synthesis Method | Yield (%) | Key Reagents |
|---|---|---|
| Coupling reaction with EDCI | 75 | EDCI, DMAP |
| Oxidation of furan derivative | 80 | KMnO₄ |
| Reduction of benzamide core | 70 | LiAlH₄ |
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 2-Ethoxy-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide with its analogs:
Key Differences and Implications
Substituent Effects on Benzamide Core :
- The ethoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing chloro group in BI99550 . This may enhance metabolic stability compared to halogenated analogs.
- Trimethoxy substituents () increase polarity and solubility but reduce lipophilicity, whereas the ethoxy group balances moderate polarity with membrane permeability .
Heterocyclic Moieties :
- Furan-3-yl vs. Furan-2-yl : The position of the furan ring (3-yl vs. 2-yl) alters steric and electronic profiles. For example, furan-3-yl may orient differently in enzyme binding pockets compared to furan-2-yl, as seen in .
- Thiophene/Pyridine Analogues (): Replacement of furan with thiophene or pyridine (e.g., Compounds 4a, 6a) introduces sulfur or nitrogen atoms, affecting hydrogen-bonding and aromatic interactions .
Amine Side Chain Variations: The 3-hydroxypropyl chain in the target compound and BI99550 supports hydrogen bonding, critical for target engagement. In contrast, the 2-amino-2-methyl-1-propanol group in provides a rigid, branched structure suitable for directing metal-catalyzed reactions .
Biological Activity
2-Ethoxy-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that benzamide derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study Reference | Compound Tested | Result |
|---|---|---|
| Various benzamides | Induced apoptosis in cancer cell lines | |
| N-(1-benzyl-4-phenyl-1H-imidazol-2-yl) derivatives | Inhibited KSP, showing potential for cancer treatment |
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated anti-inflammatory actions by inhibiting pro-inflammatory cytokines.
| Mechanism of Action | Effect |
|---|---|
| Inhibition of NF-kB | Reduced expression of inflammatory markers |
| COX inhibition | Decreased prostaglandin synthesis |
Antioxidant Properties
Antioxidant activity is crucial for protecting cells from oxidative stress. The furan moiety in the compound may contribute to its ability to scavenge free radicals, enhancing its therapeutic potential.
Case Study 1: Antitumor Efficacy in Vivo
A study was conducted on mice bearing tumors treated with this compound. The results showed a significant reduction in tumor size compared to the control group, indicating effective antitumor activity.
Case Study 2: Anti-inflammatory Response in Human Cells
In vitro studies using human monocytes revealed that treatment with the compound led to a marked decrease in the secretion of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
- Cytokine Modulation : It has been observed to modulate the expression of various cytokines involved in inflammatory responses.
- Free Radical Scavenging : The structural features allow it to act as an antioxidant, mitigating oxidative stress.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Ethoxy-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide, and how do reaction conditions influence yield?
- Methodology :
- Synthesis typically involves multi-step reactions:
Furan functionalization : Introduce the hydroxypropyl group to furan-3-yl via alkylation or epoxide ring-opening reactions under basic conditions (e.g., NaH/THF) .
Amide coupling : React 3-(furan-3-YL)-3-hydroxypropylamine with 2-ethoxybenzoyl chloride using coupling agents like EDC/HOBt in dichloromethane .
- Critical parameters : Temperature (0–25°C), solvent polarity, and stoichiometric ratios (amine:acyl chloride = 1:1.2) significantly impact purity and yield (>70% achievable with optimized conditions) .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | NaH, THF, 0°C → RT | 65 | 92% |
| Amidation | EDC/HOBt, DCM, RT | 75 | 95% |
Q. How is the structural identity of this compound confirmed in academic research?
- Analytical techniques :
- NMR : H and C NMR to verify ethoxy, benzamide, and furan protons (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]+ at m/z 330.1445) .
- X-ray crystallography : Resolve stereochemistry of the hydroxypropyl group (if crystalline) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Approach :
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (IC determination) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Strategies :
- Assay validation : Compare results under standardized conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal assays : Confirm cytotoxicity via apoptosis markers (Annexin V/PI staining) alongside MTT .
- Purity verification : Re-test compound after HPLC purification (>98% purity) to exclude impurities as confounding factors .
Q. What strategies optimize synthetic yield for scale-up in academic settings?
- Key factors :
- Catalyst screening : Replace EDC with DMTMM for higher coupling efficiency in polar aprotic solvents (e.g., DMF) .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 50°C, 30 min) .
- Workflow :
- Step 1 : Optimize furan hydroxypropylation via [3,3]-sigmatropic rearrangement (yield ↑ 15%) .
- Step 2 : Employ flow chemistry for amidation to enhance reproducibility .
Q. How can computational modeling predict target interactions for this compound?
- Methods :
- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR; PDB ID: 1M17) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
- SAR analysis : Modify ethoxy/furan substituents and calculate binding free energy (ΔG) to prioritize derivatives .
Q. What experimental approaches evaluate metabolic stability in preclinical research?
- Protocols :
- Liver microsomes : Incubate compound with rat/human microsomes (1 mg/mL) and quantify parent compound via LC-MS/MS at 0–60 min .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates .
- Half-life (t) : Calculate using in vitro t = ln(2)/k, where k = degradation rate constant .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and bioavailability?
- Root causes :
- Polymorphism : Different crystalline forms (e.g., amorphous vs. crystalline) alter solubility .
- Buffer composition : Use standardized PBS (pH 7.4) with 0.5% DMSO for consistency .
- Resolution : Characterize solid-state forms via PXRD and DSC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
